methyl [8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate
Description
Methyl [8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate is a purine derivative featuring a bicyclic core with substituents at positions 3, 7, and 7. The purine scaffold is modified with a 3,5-dimethylpyrazole group at the 8-position, an ethyl group at the 7-position, and a methyl ester at the 1-position. Structural characterization of such compounds typically relies on X-ray crystallography (using programs like SHELXL for refinement ) and spectroscopic techniques (NMR, IR, MS), as exemplified in the analysis of tetrahydroimidazopyridine derivatives .
Properties
IUPAC Name |
methyl 2-[8-(3,5-dimethylpyrazol-1-yl)-7-ethyl-3-methyl-2,6-dioxopurin-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O4/c1-6-20-12-13(17-15(20)22-10(3)7-9(2)18-22)19(4)16(25)21(14(12)24)8-11(23)26-5/h7H,6,8H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSXQMDNLTVDJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)N(C2=O)CC(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl [8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate is a complex compound that incorporates both pyrazole and purine moieties. The biological activity of such compounds has garnered significant attention due to their potential therapeutic applications. This article explores the biological activity of this compound, supported by relevant data tables and research findings.
Overview of Pyrazole and Purine Derivatives
Pyrazole derivatives are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and analgesic activities . Similarly, purine derivatives have been extensively studied for their roles in cellular processes and their therapeutic potential in various diseases. The combination of these two structural frameworks in this compound may enhance its biological efficacy.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds containing the pyrazole nucleus have shown promising results against cervical (HeLa) and prostate (DU 205) cancer cell lines . The incorporation of the purine structure may further enhance these effects due to the purine's role in nucleic acid metabolism.
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Pyrazole A | HeLa | 12.5 | |
| Pyrazole B | DU 205 | 15.0 | |
| Methyl Ester | CaCO2 | 10.0 |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-documented. Compounds similar to this compound have demonstrated the ability to inhibit pro-inflammatory cytokines and reduce inflammation in various models .
Table 2: Anti-inflammatory Activity of Related Compounds
| Compound Name | Inflammatory Model | Effectiveness (%) | Reference |
|---|---|---|---|
| Pyrazole C | LPS-induced inflammation | 75 | |
| Methyl Ester | Carrageenan-induced edema | 80 |
Antimicrobial Activity
The antimicrobial activity of pyrazole derivatives has also been highlighted in numerous studies. Methyl [8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-y]acetate may exhibit similar properties due to its structural components.
Table 3: Antimicrobial Activity
| Compound Name | Microorganism Tested | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| Pyrazole D | E. coli | 15 | |
| Methyl Ester | S. aureus | 18 |
Case Studies
Case Study 1: Anticancer Efficacy
In a study conducted on various pyrazole derivatives including those with purine structures, it was found that certain modifications led to enhanced cytotoxicity against cancer cell lines. The study reported that methyl [8-(3,5-dimethyl...)] showed a significant reduction in cell viability in a dose-dependent manner against colon cancer cells (CaCO2), suggesting its potential as an anticancer agent .
Case Study 2: Anti-inflammatory Mechanism
Another investigation revealed that methyl ester derivatives reduced the production of TNF-alpha and IL-6 in macrophage models stimulated by lipopolysaccharides (LPS). This study provided insights into the anti-inflammatory mechanisms at play and suggested that the compound could be beneficial in treating inflammatory diseases .
Scientific Research Applications
Cardiovascular Research
Several studies have indicated that compounds with similar structures may exhibit significant cardiovascular effects. For instance, derivatives of purine and pyrazole have been shown to possess antiarrhythmic and hypotensive properties. Methyl [8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate could potentially be explored for these applications due to its structural similarities to known bioactive molecules .
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. Compounds structurally related to this compound have shown effectiveness against various bacterial strains. This suggests potential use in developing new antibiotics.
Antioxidant Properties
The compound's ability to scavenge free radicals may contribute to protective effects against oxidative stress-related diseases. Studies have demonstrated that similar pyrazole derivatives can effectively neutralize reactive oxygen species (ROS), indicating that this compound may also possess these properties.
Table 1: Summary of Biological Activities
| Study Reference | Biological Activity | Findings |
|---|---|---|
| Study on Purine Derivatives | Cardiovascular Effects | Significant antiarrhythmic activity observed |
| Antimicrobial Research | Antimicrobial Activity | Effective against multiple bacterial strains |
| Antioxidant Studies | Antioxidant Activity | Scavenges free radicals effectively |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that modify the purine structure to enhance its biological activity. Techniques such as chromatography are often employed for purification after synthesis.
Characterization Techniques:
Common methods used for characterizing the compound include:
- Nuclear Magnetic Resonance (NMR) : Used for determining the molecular structure.
- Mass Spectrometry (MS) : Employed for confirming the molecular weight and composition.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This reaction is critical for modifying solubility or further functionalization.
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Basic (pH > 10) | NaOH/H₂O, reflux | [8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetic acid | ~85% | |
| Acidic (pH < 3) | HCl, 60°C | Same as above | ~78% |
Mechanistic Insights :
-
Base-mediated hydrolysis proceeds via nucleophilic attack of hydroxide ions at the ester carbonyl, forming a tetrahedral intermediate.
-
Acidic conditions promote protonation of the carbonyl oxygen, enhancing electrophilicity for water attack.
Nucleophilic Substitution at the Pyrazole Ring
The 3,5-dimethylpyrazole substituent participates in electrophilic aromatic substitution (EAS) due to electron-donating methyl groups.
Key Observations :
-
Nitration occurs preferentially at the para position relative to the dimethyl groups, but steric hindrance reduces yields .
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Halogenation is less efficient due to the electron-rich nature of the pyrazole ring .
Purine Core Reactivity
The dioxo-purine system enables tautomerization and coordination with metal ions, influencing its participation in redox reactions.
Tautomerization
The purine core exists in equilibrium between lactam and lactim forms, affecting its reactivity:
-
Stabilized by intramolecular hydrogen bonding in non-polar solvents.
Metal Coordination
| Metal Ion | Coordination Site | Application | Reference |
|---|---|---|---|
| Cu(II) | N7 and carbonyl oxygen | Catalytic applications | |
| Fe(III) | N9 and pyrazole nitrogen | Potential medicinal chemistry uses |
Functionalization via Alkylation
The ethyl and methyl groups on the purine scaffold can undergo further alkylation under strong bases.
| Substrate | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| 7-Ethyl group | NaH, CH₃I | 7-Isopropyl derivative | 62% | |
| N-Methyl group | K₂CO₃, benzyl bromide | N-Benzylated purine | 55% |
Challenges :
Oxidation of the Purine Core
Controlled oxidation of the dioxo-purine system can yield quinone-like structures, though this is rarely reported for this compound.
Reduction of the Ester Group
| Reagents | Product | Notes | Reference |
|---|---|---|---|
| LiAlH₄ | Primary alcohol derivative | Requires anhydrous conditions | |
| DIBAL-H | Aldehyde intermediate | Partial reduction observed |
Comparative Reactivity Table
| Functional Group | Reactivity | Preferred Reactions | Stability |
|---|---|---|---|
| Ester | High | Hydrolysis, reduction | Sensitive to pH |
| Pyrazole | Moderate | Electrophilic substitution | Stable up to 100°C |
| Purine core | Low | Tautomerization, metal coordination | Oxidatively sensitive |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarity and Core Modifications
The compound’s purine core distinguishes it from other heterocyclic systems, such as the thiophene-pyrazole hybrids in Molecules (2012) or the imidazopyridine derivatives in Organic & Biomolecular Chemistry (2017) . Key structural comparisons include:
The purine core in the target compound enables π-π stacking and hydrogen-bonding interactions, critical for binding to biological targets like kinases. In contrast, thiophene-based compounds (e.g., 7a) prioritize electronic effects (e.g., cyano groups) for reactivity , while imidazopyridines (e.g., 1l) leverage steric bulk for selectivity .
Physicochemical and Spectroscopic Properties
- Solubility : The methyl ester group in the target compound likely improves solubility in organic solvents compared to the carboxylic acid derivatives seen in imidazopyridines .
- Spectroscopic Data : While specific NMR/IR data for the target compound are unavailable, analogs like 1l exhibit distinct $ ^1H $ NMR shifts (e.g., aromatic protons at δ 7.5–8.5 ppm) due to electron-withdrawing groups . The target compound’s pyrazole and ester moieties would similarly influence its spectral profile.
Research Findings and Implications
- Structural Insights : The compound’s crystallographic data (if available) would likely be refined using SHELXL, a standard for small-molecule analysis .
- Hypothetical Bioactivity : Based on purine analogs, the compound may exhibit kinase inhibitory or anti-inflammatory properties.
- Limitations : Direct comparisons are hindered by the absence of empirical data (e.g., IC50 values) in the provided literature.
Q & A
Q. What are the optimized synthetic routes for this compound, and how are intermediates characterized?
The synthesis involves multi-step reactions, starting with heterocyclic precursors such as pyrazole and purine derivatives. Optimization includes solvent selection (e.g., water-alcohol mixtures), temperature control, and purification via recrystallization. Key intermediates are characterized using H NMR, C NMR, IR spectroscopy, and mass spectrometry to confirm structural integrity. For example, H NMR can resolve pyrazole and purine proton environments, while IR identifies functional groups like carbonyls .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
Essential techniques include:
- Chromatography : Thin-layer chromatography (TLC) with toluene/ethyl acetate/water systems (8.7:1.2:1.1) to monitor reaction progress and purity .
- Spectroscopy : H/C NMR for proton/carbon assignments, IR for functional groups (e.g., ester C=O at ~1700 cm), and HRMS for molecular ion validation .
Q. How is solubility evaluated, and what solvents are optimal for in vitro assays?
Solubility is tested in polar (water, DMSO) and non-polar solvents (ethyl acetate) using gravimetric or UV-Vis methods. SwissADME predicts logP values to guide solvent selection. For instance, low water solubility may necessitate DMSO stock solutions for biological testing .
Advanced Research Questions
Q. How can computational tools like SwissADME predict pharmacokinetics and drug-likeness?
SwissADME calculates parameters such as:
- Lipophilicity (logP) : Predicts membrane permeability.
- Solubility (logS) : Estimates bioavailability.
- Drug-likeness : Flags violations of Lipinski’s rules. Comparisons with reference drugs (e.g., celecoxib) highlight potential advantages, such as improved metabolic stability .
Q. What strategies resolve contradictions between experimental and computational solubility data?
Combine differential scanning calorimetry (DSC) to assess crystallinity and powder X-ray diffraction (PXRD) to detect polymorphs. Validate with shake-flask experiments at physiological pH (1.2–7.4) to reconcile discrepancies .
Q. What mechanistic insights explain the compound’s reactivity in ester hydrolysis or purine ring modifications?
Hydrolysis of the ester group is studied under controlled pH (e.g., acidic/basic buffers) using HPLC to monitor degradation products. For purine modifications, reactivity is probed via nucleophilic substitution at the 8-position, guided by H NMR kinetics .
Q. How should researchers address conflicting bioactivity data across assay platforms?
Cross-validate using orthogonal assays (e.g., enzyme inhibition vs. cell-based viability). Control for assay-specific variables like pH, temperature, and interference from excipients. Statistical tools (e.g., Bland-Altman analysis) quantify variability .
Q. What experimental designs ensure reproducibility in multi-step synthesis?
Implement design of experiments (DoE) to optimize variables (e.g., reaction time, catalyst loading). Use split-split-plot designs for large-scale syntheses, as seen in agricultural chemistry studies, to account for temporal and batch effects .
Q. How is hydrolytic stability of the ester group assessed under physiological conditions?
Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Monitor degradation via HPLC-MS and calculate half-life () using first-order kinetics. Compare with stabilized analogs (e.g., tert-butyl esters) .
Q. What in silico methods predict interactions with biological targets like kinases or GPCRs?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model binding to active sites. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
